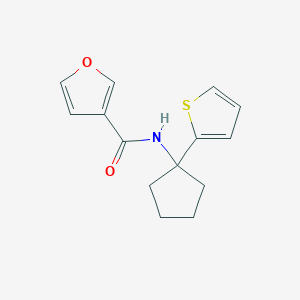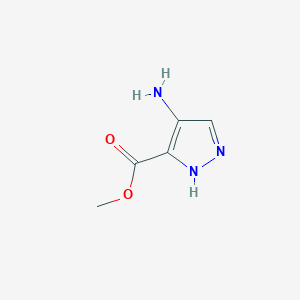
N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide is a furan-carboxamide derivative, which is a class of compounds that have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar furan-carboxamide derivatives have been synthesized and evaluated for their biological properties, such as antiviral, antioxidant, and antimicrobial activities .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives typically involves the condensation of furfuryl amine with different reagents to form the core structure, followed by various reactions to introduce different substituents that can influence the biological activity of the compounds. For instance, the synthesis of a related compound involved the condensation of furfuryl amine and ethyl cyanoacetate, followed by a reaction with p-chloroacetophenone, sulfur, and diethylamine . These methods highlight the versatility of the synthetic routes that can be employed to create a diverse array of furan-carboxamide derivatives.
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring attached to an amide group. The specific substituents on the furan ring and the amide nitrogen can significantly affect the compound's molecular properties and biological activity. For example, the introduction of a 2,5-dimethyl-substituted heterocyclic moiety was found to influence the anti-influenza activity of these compounds . Additionally, the crystal structure of a related compound revealed that it crystallizes in the monoclinic system with specific unit cell parameters, providing insights into the three-dimensional arrangement of the molecules .
Chemical Reactions Analysis
Furan-carboxamide derivatives can participate in various chemical reactions, which are essential for their biological function and interaction with biological targets. The reactivity of these compounds can be tailored by modifying the substituents on the furan ring and the amide nitrogen. For instance, the introduction of a nitrobenzylthio group was found to enhance the anti-influenza activity of a furan-carboxamide derivative . The ability to form complexes with metal ions, as demonstrated by the synthesis of Co(II), Ni(II), and Cu(II) complexes of a related compound, also indicates the potential for diverse chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the thermal decomposition of metal complexes of a related furan-carboxamide compound was investigated, providing information on the thermal stability of these complexes . Additionally, the electronic properties, such as molecular orbitals, can be computed using density functional theory (DFT), which is useful for predicting the reactivity and interaction of these compounds with biological targets .
科学的研究の応用
Antiviral Activity
Furan-carboxamide derivatives, including compounds structurally related to N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide, have been identified as potent inhibitors of influenza A H5N1 virus. The structure-activity relationship (SAR) studies highlighted the significance of the dimethyl-substituted heterocyclic moiety (furan or thiophene) in enhancing anti-influenza activity, with certain derivatives showing exceptional activity against the H5N1 virus, indicating potential applications in antiviral research (Yu Yongshi et al., 2017).
Antibacterial Activity
Research on furan-2-carboxamide-bearing thiazole compounds, which are structurally similar to this compound, demonstrated good antimicrobial activity against a variety of microorganisms, including Gram-negative and Gram-positive bacteria as well as fungi. This suggests potential applications in developing new antibacterial agents (Şukriye Çakmak et al., 2022).
Cancer Research
The synthesis of novel chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including furan and thiophene moieties similar to those in this compound, was studied for their antimicrobial activity. These compounds showed promise in antimicrobial applications, indicating potential broader applications in cancer research where antimicrobial resistance is a concern (A. Hamed et al., 2020).
Neuroinflammation Imaging
Compounds structurally related to this compound, such as [11C]CPPC [5-cyano-N-(4-(4-[11C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide], have been developed as PET radiotracers specific for CSF1R, a microglia-specific marker. This enables non-invasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in various neuropsychiatric disorders, providing valuable tools for the development of new therapeutics for neuroinflammation (A. Horti et al., 2019).
作用機序
While the specific mechanism of action for “N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide” is not available, thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
特性
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-13(11-5-8-17-10-11)15-14(6-1-2-7-14)12-4-3-9-18-12/h3-5,8-10H,1-2,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIKRGSUFHVELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B3018022.png)

![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)


![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)
![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)
